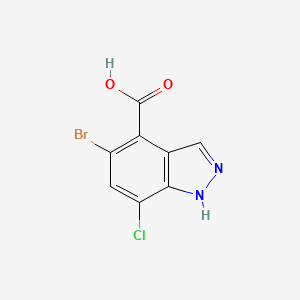
5-Bromo-7-chloro-1H-indazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-7-chloro-1H-indazole-4-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-chloro-1H-indazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of hydrazine derivatives and substituted benzaldehydes. The reaction is often catalyzed by transition metals such as copper or palladium, which facilitate the formation of the indazole ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. Solvent-free conditions or the use of green chemistry principles are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-chloro-1H-indazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups .
Scientific Research Applications
5-Bromo-7-chloro-1H-indazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-7-chloro-1H-indazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit enzyme activity or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-Bromoindazole: Shares the bromine substitution but lacks the chloro and carboxylic acid groups.
7-Chloroindazole: Contains the chlorine substitution but lacks the bromine and carboxylic acid groups.
1H-Indazole-7-carboxylic acid: Similar structure but without the bromine and chlorine substitutions.
Uniqueness
5-Bromo-7-chloro-1H-indazole-4-carboxylic acid is unique due to the presence of both bromine and chlorine substitutions along with the carboxylic acid group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and material science .
Properties
CAS No. |
1935488-34-8 |
|---|---|
Molecular Formula |
C8H4BrClN2O2 |
Molecular Weight |
275.48 g/mol |
IUPAC Name |
5-bromo-7-chloro-1H-indazole-4-carboxylic acid |
InChI |
InChI=1S/C8H4BrClN2O2/c9-4-1-5(10)7-3(2-11-12-7)6(4)8(13)14/h1-2H,(H,11,12)(H,13,14) |
InChI Key |
RHAIGTRMJSHWIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(C=NN2)C(=C1Br)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



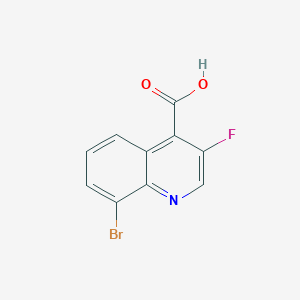

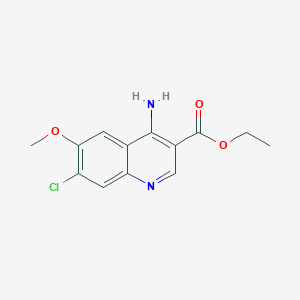
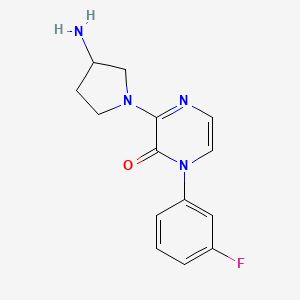

![2-[2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)phenyl]ethan-1-ol](/img/structure/B11846970.png)
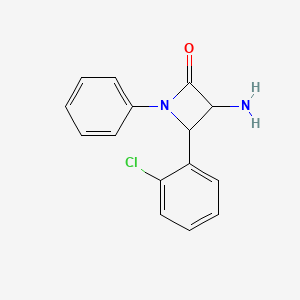


![2-[4-(Dimethylamino)phenyl]naphthalene-1,4-dione](/img/structure/B11847006.png)

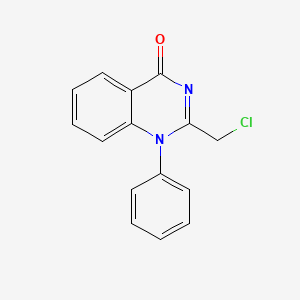
![5-Fluoro-2-{[(naphthalen-1-yl)amino]methyl}pyrimidin-4(3H)-one](/img/structure/B11847022.png)
